molecular formula C15H13Cl2NO2S B5703342 N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5703342
M. Wt: 342.2 g/mol
InChI Key: NFRJMGAZQNNDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, methoxy, and methylsulfanyl groups attached to a benzamide core, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline, 2-methoxybenzoic acid, and methylthiol.

    Formation of Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with 2-methoxybenzoic acid under acidic conditions to form an intermediate compound.

    Introduction of Methylsulfanyl Group: The intermediate is then treated with methylthiol in the presence of a suitable catalyst to introduce the methylsulfanyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-2-(methylsulfanyl)benzamide: A closely related compound with similar structural features.

    2,5-Dichloro-N-[2-(methylsulfanyl)phenyl]benzamide: Another similar compound with slight variations in the position of functional groups.

Uniqueness

N-(2,5-dichlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide stands out due to its unique combination of dichlorophenyl, methoxy, and methylsulfanyl groups, which contribute to its distinct chemical properties and potential applications. The presence of these functional groups allows for diverse reactivity and the formation of various derivatives with potential biological and industrial significance.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-14-8-10(21-2)4-5-11(14)15(19)18-13-7-9(16)3-6-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRJMGAZQNNDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.